Deruxtecan analog 2 (monoTFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 (monoTFA) is synthesized by conjugating the DX-8951 derivative with an antibody-drug conjugate linker . The synthesis involves multiple steps, including the preparation of the DX-8951 derivative and its subsequent conjugation with the linker under controlled conditions .
Industrial Production Methods
The industrial production of Deruxtecan analog 2 (monoTFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The compound is typically produced in a solid form and stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
Deruxtecan analog 2 (monoTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions vary depending on the desired reaction and the specific functional groups being targeted .
Major Products
科学研究应用
Deruxtecan analog 2 (monoTFA) has a wide range of scientific research applications, including:
作用机制
Deruxtecan analog 2 (monoTFA) exerts its effects by targeting specific molecular pathways. The compound binds to its target through the antibody-drug conjugate linker, allowing the DX-8951 derivative to exert its cytotoxic effects . The molecular targets and pathways involved include the inhibition of topoisomerase I, leading to DNA damage and cell death .
相似化合物的比较
Similar Compounds
Deruxtecan: The parent compound, consisting of the same DX-8951 derivative but with different linkers.
Trastuzumab Deruxtecan: A similar compound used in the treatment of HER2-positive cancers.
Datopotamab Deruxtecan: Another antibody-drug conjugate with similar properties but targeting different molecular pathways.
Uniqueness
Deruxtecan analog 2 (monoTFA) is unique due to its specific linker and the resulting properties of the conjugate. This uniqueness allows for distinct applications in scientific research and potential therapeutic uses .
属性
分子式 |
C31H31F4N5O9 |
---|---|
分子量 |
693.6 g/mol |
IUPAC 名称 |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |
InChI 键 |
DXZHUKXYWJZGIG-XUEJMOKYSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。